1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene
Overview
Description
1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is an organosulfur compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a chlorobenzene moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene typically involves the sulfonylation of 4-bromophenyl compounds with chlorobenzene derivatives. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-chlorobenzene in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfones.
Reduction Products: Sulfides
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene in biological systems involves its interaction with cellular components. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the bromophenyl and chlorobenzene moieties can interact with lipid membranes, affecting cell permeability and function .
Comparison with Similar Compounds
- 4-Bromobenzenesulfonyl chloride
- 3-Chlorobenzenesulfonyl chloride
- 4-Bromophenylsulfonamide
Comparison: 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBGZSWFBKSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463901 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331765-58-3 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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